molecular formula C10H11N B1216472 1-Methyl-3,4-dihydroisoquinoline CAS No. 2412-58-0

1-Methyl-3,4-dihydroisoquinoline

Cat. No.: B1216472
CAS No.: 2412-58-0
M. Wt: 145.2 g/mol
InChI Key: JZZLDIIDMFCOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C10H11N It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological properties

Biochemical Analysis

Biochemical Properties

1-Methyl-3,4-dihydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin . Additionally, it interacts with catechol-O-methyltransferase (COMT), influencing the metabolism of catecholamines . These interactions highlight the compound’s potential impact on neurotransmitter regulation and its relevance in neurochemical studies.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound modulates the activity of the noradrenergic and serotonergic systems, leading to changes in neurotransmitter levels and signaling . This modulation can affect cellular functions such as mood regulation and stress response. Furthermore, this compound has been observed to impact the expression of genes involved in oxidative stress and inflammation, suggesting its potential role in neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of MAO and COMT, inhibiting their enzymatic activity . This inhibition leads to an increase in the levels of monoamines and catecholamines, which can have various physiological effects. Additionally, this compound has been shown to interact with dopamine receptors, further influencing neurotransmitter signaling . These molecular interactions underline the compound’s potential as a modulator of neurotransmitter systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression . These findings suggest that the compound’s effects are both stable and persistent in controlled environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce antidepressant-like effects, reducing immobility time in behavioral tests . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of monoamines and catecholamines. The compound inhibits MAO and COMT, leading to altered metabolic flux and increased levels of neurotransmitters . Additionally, it can undergo further metabolic transformations, including N-demethylation and oxidation, resulting in various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues are influenced by these transport mechanisms, which are essential for its pharmacological activity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be found in the mitochondria, where it influences oxidative stress and energy metabolism . The targeting signals and post-translational modifications that direct this compound to specific subcellular compartments are important for its biochemical effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski cyclization of β-phenylethylamine derivatives, followed by reduction. The reaction typically employs dehydrating agents such as phosphorus pentoxide or polyphosphoric acid to facilitate cyclization, and subsequent reduction can be achieved using hydrogenation or metal hydrides .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bischler-Napieralski method remains a preferred route due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: 1-Methylisoquinoline.

    Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted isoquinoline derivatives.

Properties

IUPAC Name

1-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZLDIIDMFCOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946947
Record name 1-Methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2412-58-0
Record name 2412-58-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3,4-dihydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 2723 ml acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, 1888.5 g stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., 916 g 2-chloroethylbenzene was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, 1369.7 g acetonitrile was gradually stripped from the mixture. During the stripping period, the temperature of the mixture varied from 23° C. to 84° C. and the pressure in the reaction vessel varied from 45 mm Hg to about 100 mm Hg. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours during which period the temperature of the mixture varied from about 109° C. to about 113° C. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. About 2 liters of methylene chloride was added to the mixture. Then, this mixture was added with stirring to 4 liters of 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. About 13 liters more 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 749.3 g 1-methyl-3,4-dihyroisoquinoline (79.2% yield based on 2-chloroethylbenzene starting material). An autoclave was charged with a slurry of 300 g 50%-wetted 5% palladium-on-carbon catalyst in 8 liters absolute ethanol. Then, there was added to the slurry a mixture of 2143.2 g 1-methyl-3,4-dihydroisoquinoline along with 82.2 g 2-chloroethylbenzene contaminant (such as prepared by the foregoing procedures). The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to 9° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 2100.0 g 1-methyl-1,2,3,4-tetrahydroisoquinoline (96.7% based on 1-methyl-3,4-di-hydroisoquinoline starting material). A reaction vessel was charged with a mixture of 1136 g 1-methyl-1,2,3,4-tetrahydroisoquinoline in 1360 ml toluene. The mixture was cooled to 10° C., stirred and placed under a nitrogen blanket. With the temperature of the mixture at 10° C., 150 ml dichloroacetyl chloride was added to the reaction mixture gradually in a 13-minute period, after which time the temperature reached 70° C. Then, over a two-hour period portions of dichloroacetyl chloride and toluene were added gradually until a total of 780 ml dichloroacetyl chloride and 2100 ml toluene were added. The mixture was heated to reflux over a 21/2 hour period during which time HCl gas evolved from the reaction mixture. The mixture was cooled and 100 g silica gel was added to the mixture. The mixture was filtered and then stripped of toluene and of excess dichloroacetyl chloride to provide 1801.5 g 2-(dichloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline (97.7% yield based on 1-methyl-1,2,3,4-tetrahydroisoquinoline starting material).
Quantity
2723 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
1888.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
916 g
Type
reactant
Reaction Step Three
Quantity
1369.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

In close analogy to the procedure described above, N-phenethyl-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The compound (25.3 g, 154.8 mmol) prepared in Step 1 above was added to polyphosphoric acid (250 g) and then stirred for 1.5 hours at 160° C. The reaction mixture was poured into ice water, neutralized with ammonia solution, and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was subjected to silica gel column chromatography (eluent: methanol/dichloromethane ={fraction (1/20)}) to give 21.8 g of the titled compound as an oily substance.
Quantity
25.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

8.43 g of the compound(51.6 mM) prepared in Step 1 above was added to 84.36 g of polyphosporic acid, which was reacted at 160° C. for 1.5 hours with stirring. The reaction solution was poured into ice water, neutralized with ammonia water, and extracted from ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under a reduced pressure. The residue thus obtained was subjected to silica gel column chromatography using a mixed solvent of methanol:dichloromethane (1:20 (v/v)) as a developing solvent to give 6.48 g of the title compound as oily substance.
Quantity
8.43 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosporic acid
Quantity
84.36 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 4
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 5
1-Methyl-3,4-dihydroisoquinoline
Reactant of Route 6
1-Methyl-3,4-dihydroisoquinoline
Customer
Q & A

ANone: The molecular formula of 1-Methyl-3,4-dihydroisoquinoline is C10H11N, and its molecular weight is 145.20 g/mol.

ANone: While specific spectroscopic data is not provided within the given research abstracts, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide information about the compound's structure and purity.

A: this compound serves as a model substrate for studying the activity and selectivity of imine reductases (IREDs) [, , , ]. IREDs are enzymes that catalyze the reduction of imines to amines, which are important reactions in the synthesis of various pharmaceuticals and agrochemicals.

A: Researchers use this compound as a model substrate to investigate the kinetic and mechanistic aspects of IRED-catalyzed asymmetric transfer hydrogenation reactions [, , ]. This helps in understanding how these enzymes achieve high enantioselectivity, which is crucial for producing single enantiomers of chiral amines.

A: Computational methods like Density Functional Theory (DFT) are used to model the interaction between this compound and IREDs []. These simulations help visualize the enzyme-substrate interactions, predict the stereochemical outcome of reactions, and investigate the impact of mutations on enantioselectivity.

A: Research suggests that introducing fluorine atoms at the 1-position of this compound can significantly alter the kinetic order of enantiomer formation during IRED-catalyzed reductions []. This highlights the importance of structural modifications in influencing the reactivity and stereoselectivity of these reactions. Additionally, the presence and position of substituents on the dihydroisoquinoline ring can influence the stereoselectivity of annelation reactions with prochiral β,β'-triketones [].

A: Studies on rats using radiolabeled this compound revealed that a significant portion is excreted unchanged in urine []. A small amount is metabolized into 4-hydroxy-1MeTIQ, 2-methyl-1MeTIQ, and this compound. Notably, the compound readily crosses the blood-brain barrier, leading to higher concentrations in the brain compared to blood.

A: While this compound itself does not induce prolactin release, research indicates that it can effectively block the release of prolactin induced by salsolinol, a putative endogenous prolactin-releasing factor [, ]. This blocking effect was observed in response to various stimuli, including suckling, immobilization stress, and formalin stress.

A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of this compound in complex mixtures, such as essential oils [].

A: Early studies focused on understanding the metabolism and distribution of this compound due to its potential relevance to Parkinson's disease []. Later, the focus shifted towards its use as a model substrate for exploring the catalytic activity and enantioselectivity of IREDs.

A: The research on this compound involves a convergence of various disciplines, including organic chemistry, biochemistry, enzymology, and computational chemistry [, , , , , ]. This interdisciplinary approach is crucial for understanding the compound's properties, its interactions with biological systems, and its potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.